Product packaging for 1,1-Dichloro-3,3-dimethyl-2-butanol(Cat. No.:)

1,1-Dichloro-3,3-dimethyl-2-butanol

Cat. No.: B8562243
M. Wt: 171.06 g/mol
InChI Key: NSNIMDMQIQZJSI-UHFFFAOYSA-N
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Description

1,1-Dichloro-3,3-dimethyl-2-butanol, with the molecular formula C6H12Cl2O, is a halogenated derivative of butanol supplied for research and development purposes . This compound is characterized by the presence of two chlorine atoms on the same carbon, a feature shared with structurally similar molecules like 1,1-Dichloro-3,3-dimethyl-2-butanone, which are known to function as versatile synthetic intermediates in organic chemistry . The geminal dichloride group is a key functional handle, making such compounds valuable precursors for further chemical transformations, including nucleophilic substitution and elimination reactions, to access more complex molecular architectures . Researchers value this structural motif for its potential application in developing novel synthetic methodologies and catalysts . While specific toxicological data for this compound is not fully detailed in the search results, related alpha-halogenated compounds require careful handling. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Cl2O B8562243 1,1-Dichloro-3,3-dimethyl-2-butanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12Cl2O

Molecular Weight

171.06 g/mol

IUPAC Name

1,1-dichloro-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C6H12Cl2O/c1-6(2,3)4(9)5(7)8/h4-5,9H,1-3H3

InChI Key

NSNIMDMQIQZJSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(Cl)Cl)O

Origin of Product

United States

Structural Classification and Nomenclature in Context of Substituted Butanols

1,1-Dichloro-3,3-dimethyl-2-butanol is a polychlorinated secondary alcohol. Its classification and nomenclature are determined by the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is butanol, a four-carbon alcohol. wikipedia.org

The term "butanol" itself can refer to several isomers, including 1-butanol, 2-butanol, isobutanol, and tert-butyl alcohol, each distinguished by the arrangement of the carbon skeleton and the position of the hydroxyl (-OH) group. wikipedia.orgatamankimya.com The IUPAC system provides a clear and unambiguous name by identifying the longest carbon chain containing the hydroxyl group and numbering it to give the hydroxyl-bearing carbon the lowest possible number. libretexts.org

In the case of this compound, the name is deconstructed as follows:

Butan- : Indicates a four-carbon parent chain.

-2-ol : Specifies that a hydroxyl (-OH) group is located on the second carbon of the chain. This also classifies it as a secondary alcohol, as the carbon bearing the hydroxyl group is attached to two other carbon atoms. libretexts.org

3,3-dimethyl- : Denotes that two methyl (-CH₃) groups are attached to the third carbon. The combination of the hydroxyl group at position 2 and the gem-dimethyl groups at position 3 creates a sterically hindered environment, with a bulky tert-butyl group adjacent to the alcohol function.

1,1-Dichloro- : Indicates that two chlorine (Cl) atoms are attached to the first carbon. Halogens are treated as substituents and named with a prefix. libretexts.org

The presence of both hydroxyl and chloro substituents makes it a halogenated alcohol, or more specifically, a chlorohydrin, a class of compounds containing both functionalities on adjacent carbons.

Table 1: IUPAC Nomenclature Breakdown for this compound

Component Meaning
1,1-Dichloro- Two chlorine atoms are bonded to carbon #1.
3,3-dimethyl- Two methyl groups are bonded to carbon #3.
butan- The longest continuous carbon chain has four carbons.

| -2-ol | An alcohol (-OH) group is located on carbon #2. |

Historical Context of Synthesis and Investigation of Halogenated Alcohols

The synthesis of halogenated alcohols, or halohydrins, is a foundational topic in organic chemistry. Historically, these compounds have been recognized as important synthetic intermediates. chemistrywithdrsantosh.com Their preparation allows for the introduction of both a halogen and a hydroxyl group, which can be further and selectively transformed into other functional groups. britannica.com

General methods for synthesizing halogenated alcohols include:

Addition to Alkenes: The reaction of alkenes with halogens (like Cl₂ or Br₂) in the presence of water is a classic method for producing halohydrins.

Reduction of α-Haloketones: A common and often stereoselective route involves the reduction of a ketone that has a halogen on the adjacent (alpha) carbon. For instance, the precursor to 1,1-dichloro-3,3-dimethyl-2-butanol would be 1,1-dichloro-3,3-dimethylbutan-2-one. sigmaaldrich.com The reduction of the ketone's carbonyl group to a hydroxyl group yields the target alcohol.

From Epoxides: The ring-opening of epoxides with hydrogen halides (HX) or other halogen sources also yields halohydrins.

From Alcohols: While less direct, alcohols can be converted into alkyl halides through various reagents. britannica.com The substitution of a hydroxyl group with a halogen can be achieved using phosphorus halides (like PBr₃) or thionyl chloride (SOCl₂). youtube.comdrishtiias.com These methods are particularly useful as they often proceed under milder conditions and can avoid the carbocation rearrangements sometimes seen with strong acids. youtube.com

The investigation into these synthetic routes has been driven by the utility of halohydrins. The two different functional groups allow for a wide range of subsequent reactions. For example, treatment with a base can lead to the formation of an epoxide, while the halogen can be displaced in nucleophilic substitution reactions.

Significance of Stereogenic Centers Within the Molecular Architecture

De Novo Synthesis Approaches to the this compound Scaffold

The most direct de novo synthetic route to this compound hinges on the reduction of a suitable precursor ketone, namely 1,1-dichloro-3,3-dimethyl-2-butanone. This ketone serves as a critical intermediate, and its synthesis is a key preliminary step.

A common method for the preparation of 1,1-dichloro-3,3-dimethyl-2-butanone involves the α-chlorination of 3,3-dimethyl-2-butanone, also known as pinacolone (B1678379). Pinacolone itself can be synthesized through various methods, including the catalyzed gas-phase reaction of pivalic acid and glacial acetic acid. The subsequent dichlorination at the alpha position can be achieved using standard chlorinating agents.

Once the 1,1-dichloro-3,3-dimethyl-2-butanone precursor is obtained, the final step is the reduction of the carbonyl group to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of ketones to alcohols. chemguide.co.uklibretexts.orgyoutube.com The choice of reducing agent can be influenced by the presence of the chlorine atoms and the desired reaction conditions.

PrecursorReagentProductReference
1,1-Dichloro-3,3-dimethyl-2-butanoneSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)This compound chemguide.co.uklibretexts.org

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The reduction of the prochiral ketone 1,1-dichloro-3,3-dimethyl-2-butanone can, in principle, lead to a racemic mixture of (R)- and (S)-1,1-dichloro-3,3-dimethyl-2-butanol. The synthesis of specific enantiomers or diastereomers necessitates the use of stereoselective reduction methods. The field of asymmetric ketone reduction is well-developed and offers several strategies. nih.govnih.govacs.orgdatapdf.com

One common approach involves the use of chiral reducing agents, such as those derived from the modification of lithium aluminum hydride with chiral ligands like BINOL. Another powerful method is the use of catalytic amounts of a chiral catalyst, such as an oxazaborolidine catalyst (as in the Corey-Bakshi-Shibata reduction), in conjunction with a stoichiometric reducing agent like borane. nih.govdatapdf.com The choice of the chiral catalyst or reagent determines the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R) or (S) enantiomer. While specific examples for the stereoselective reduction of 1,1-dichloro-3,3-dimethyl-2-butanone are not extensively documented in readily available literature, the general principles of asymmetric ketone reduction are applicable. nih.govdatapdf.com

PrecursorChiral Reagent/CatalystProductReference
1,1-Dichloro-3,3-dimethyl-2-butanoneChiral Borane Reagents(R)- or (S)-1,1-Dichloro-3,3-dimethyl-2-butanol nih.govdatapdf.com
1,1-Dichloro-3,3-dimethyl-2-butanoneModified Lithium Aluminum Hydrides (e.g., with BINOL)(R)- or (S)-1,1-Dichloro-3,3-dimethyl-2-butanol datapdf.com

Investigations into Precursor Functionalization and Halogenation Reactions

The synthesis of the key precursor, 1,1-dichloro-3,3-dimethyl-2-butanone, relies on the effective halogenation of 3,3-dimethyl-2-butanone (pinacolone). patsnap.com The α-methyl group of pinacolone can undergo condensation reactions, and the carbonyl group is susceptible to various transformations. patsnap.com The α-dichlorination can be achieved using various chlorinating agents, with the reaction conditions being controlled to favor the desired disubstituted product over mono- or trichlorinated byproducts.

Conversion Pathways from Related Dimethylbutanols and Halogenated Butanes

Alternative synthetic strategies involve the modification of existing molecules that already possess the core carbon skeleton of this compound.

Transformation from 3,3-Dimethyl-2-butanol (B106058) and its Derivatives

The direct conversion of 3,3-dimethyl-2-butanol to this compound presents significant challenges. The reaction of 3,3-dimethyl-2-butanol with reagents like HCl or HBr tends to proceed via a carbocation intermediate, which is prone to rearrangement. vaia.comdoubtnut.comyoutube.com This rearrangement leads to the formation of more stable tertiary carbocations, resulting in products such as 2-chloro-2,3-dimethylbutane (B1595545) rather than the desired this compound. vaia.comdoubtnut.com

Direct chlorination of 3,3-dimethyl-2-butanol at the C1 position without affecting the hydroxyl group or inducing rearrangement is not a straightforward transformation and lacks substantial literature support.

Derivations from 1,1-Dichloro-3,3-dimethylbutane (B109961) and Analogous Halogenated Alkanes

The synthesis of this compound from 1,1-dichloro-3,3-dimethylbutane would require the introduction of a hydroxyl group at the C2 position. While methods for the hydroxylation of alkanes exist, they often lack the regioselectivity required for this specific transformation and are not well-documented for this particular substrate.

It has been reported that the hydrolysis of 1,1-dichloro-3,3-dimethylbutane under certain conditions can yield 3,3-dimethylbutyraldehyde. justia.com This aldehyde could potentially be a precursor to the target alcohol via a subsequent reduction and dichlorination sequence, though this would represent a more circuitous route.

Starting MaterialTransformationProductReference
1,1-Dichloro-3,3-dimethylbutaneHydrolysis3,3-Dimethylbutyraldehyde justia.com

Mechanistic Studies of Substitution Reactions at the Carbinol Carbon and Halogenated Methyl Group

Nucleophilic substitution at the carbinol carbon (C-2) of this compound is significantly influenced by steric hindrance.

S(_N)2 Reactions: The presence of the bulky tert-butyl group and the dichloromethyl group severely hinders the backside attack required for an S(_N)2 mechanism. Therefore, S(_N)2 reactions at the C-2 position are highly unfavorable. In general, the rate of S(_N)2 reactions decreases with increasing steric hindrance (1° > 2° > 3°). learncbse.in

S(_N)1 Reactions: An S(_N)1 reaction would proceed through a secondary carbocation at the C-2 position. While more stable than a primary carbocation, this secondary carbocation is adjacent to a sterically demanding tert-butyl group. However, a 1,2-methyl shift could lead to a more stable tertiary carbocation. The stability of the carbocation intermediate is a key factor in S(_N)1 reactions. yale.edu

The halogenated methyl group (C-1) is generally unreactive towards nucleophilic substitution due to the presence of two deactivating chlorine atoms and the adjacent bulky groups.

Direct electrophilic halogenation of the alcohol is not a typical reaction. However, reactions involving the hydroxyl group can lead to products that can undergo further halogenation or dehalogenation. Dehalogenation of the dichloromethyl group would likely require strong reducing agents and is not a facile process.

Elimination Reactions Leading to Olefinic Products

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 mechanism, analogous to its non-chlorinated counterpart, 3,3-dimethyl-2-butanol. vaia.comchegg.comchegg.com

The mechanism involves the following steps:

Protonation of the hydroxyl group: The alcohol is protonated by an acid catalyst to form a good leaving group, water. vaia.com

Formation of a carbocation: Loss of a water molecule results in the formation of a secondary carbocation at C-2. vaia.com

Carbocation rearrangement: This secondary carbocation is prone to rearrangement to form a more stable tertiary carbocation. A 1,2-methyl shift from the adjacent tert-butyl group would lead to the formation of a tertiary carbocation. vaia.comvaia.comyoutube.com

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. vaia.com

Based on the rearrangement, the major alkene products would be 1,1-dichloro-2,3-dimethyl-2-butene and 1,1-dichloro-2,3-dimethyl-1-butene. The more substituted alkene, 1,1-dichloro-2,3-dimethyl-2-butene, would be the thermodynamically favored product according to Zaitsev's rule. doubtnut.com

Predicted Products of Acid-Catalyzed Dehydration
ReactantIntermediate CarbocationRearranged CarbocationMajor Alkene ProductMinor Alkene Product
This compound1,1-Dichloro-3,3-dimethyl-butan-2-yl cation1,1-Dichloro-2,3-dimethyl-butan-2-yl cation1,1-Dichloro-2,3-dimethyl-2-butene1,1-Dichloro-2,3-dimethyl-1-butene

Base-mediated elimination can proceed through either E1 or E2 pathways.

E2 Mechanism: A strong, sterically hindered base would favor an E2 mechanism. The regioselectivity of the E2 reaction is dependent on the base used. A small, strong base like ethoxide would favor the Zaitsev product (the more substituted alkene), while a bulky base like tert-butoxide would favor the Hofmann product (the less substituted alkene) due to steric hindrance. libretexts.org For this compound, the Hofmann product would be 1,1-dichloro-3,3-dimethyl-1-butene.

E1 Mechanism: In the presence of a weak base and a good leaving group (formed by protonating the alcohol), an E1 mechanism can occur, which would proceed through the same carbocation intermediates as the acid-catalyzed dehydration, leading to similar products.

Oxidation and Reduction Chemistry of the Alcohol Functionality

The secondary alcohol group in this compound can be oxidized to a ketone.

Oxidation: Oxidation of this compound with a suitable oxidizing agent, such as chromic acid or pyridinium (B92312) chlorochromate (PCC), would yield 1,1-dichloro-3,3-dimethyl-2-butanone. sigmaaldrich.comchegg.com Reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have also been used for the oxidation of secondary alcohols. researchgate.net

Reduction: The reduction of the alcohol functionality itself is not a common transformation. However, the ketone product of oxidation, 1,1-dichloro-3,3-dimethyl-2-butanone, can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Oxidation and Reduction Reactions
Starting MaterialReaction TypeReagentProduct
This compoundOxidationPCC, Chromic Acid, or DCDMH1,1-Dichloro-3,3-dimethyl-2-butanone
1,1-Dichloro-3,3-dimethyl-2-butanoneReductionNaBH4 or LiAlH4This compound

Selective Oxidation to Carbonyl Compounds and Reaction Kinetics

The oxidation of the secondary alcohol group in this compound to a ketone is a key transformation. Various oxidizing agents can achieve this, with the choice of reagent often influencing the reaction's efficiency and selectivity. organic-chemistry.orgorganic-chemistry.org The oxidation converts the alcohol into 1,1-dichloro-3,3-dimethyl-2-butanone.

The kinetics of such oxidations are influenced by several factors, including the nature of the oxidant, solvent, and temperature. For instance, the atmospheric degradation of the related compound, 3,3-dimethyl-2-butanol, which leads to the formation of 3,3-dimethyl-2-butanone (pinacolone), has been studied, providing insights into the reactivity of such sterically hindered alcohols. copernicus.orgcopernicus.org Studies on similar carbonyl compounds have determined reaction rate coefficients with atmospheric oxidants, which can be indicative of the relative reactivity of the parent alcohols. copernicus.org

Commonly used oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents, Dess-Martin periodinane, and Swern oxidation conditions. uhamka.ac.id Quinone-based catalysts in the presence of molecular oxygen also offer a method for the selective oxidation of alcohols to their corresponding ketones. google.com

Table 1: Oxidation of this compound

ReactantProductReagent Example
This compound1,1-Dichloro-3,3-dimethyl-2-butanoneDess-Martin Periodinane

Reduction of Halogenated Centers and Alcohol Group

The reduction of this compound can proceed via two main pathways: the reduction of the dichloro group or the reduction of the alcohol functionality. The outcome is highly dependent on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the dichloromethyl group to a methyl group and the alcohol to a hydroxyl group, though the high steric hindrance might affect the reaction rate.

More selective reducing agents could potentially target one functional group over the other. For instance, catalytic hydrogenation might be employed to selectively remove the chlorine atoms, a process known as hydrogenolysis.

Rearrangement Reactions Involving the Carbon Skeleton

The carbon skeleton of this compound is susceptible to rearrangement reactions, particularly under acidic conditions that favor the formation of carbocation intermediates.

Pinacol-Type Rearrangements and Related Carbocation Migrations

While the classic pinacol (B44631) rearrangement involves the transformation of a 1,2-diol to a ketone, the underlying principles of carbocation formation and migration are relevant to this compound. wikipedia.orgmasterorganicchemistry.combyjus.comonlineorganicchemistrytutor.comchegg.com

Upon protonation of the hydroxyl group and subsequent loss of water, a secondary carbocation is formed at the C2 position. This carbocation is positioned adjacent to a sterically demanding tert-butyl group. A 1,2-methyl shift from the adjacent C3 to the C2 position would lead to the formation of a more stable tertiary carbocation. youtube.com This type of alkyl shift is a common feature in carbocation chemistry. masterorganicchemistry.com The reaction of 3,3-dimethyl-2-butanol with HCl, for example, proceeds through a similar rearrangement to yield 2-chloro-2,3-dimethylbutane as the major product. doubtnut.com

The presence of the dichloromethyl group at C1 would significantly influence the stability and subsequent reactions of the carbocation intermediate.

Table 2: Potential Carbocation Rearrangement of this compound

Starting MaterialIntermediate Carbocation (Secondary)Rearranged Carbocation (Tertiary)Potential Product (after nucleophilic attack)
This compound(CH₃)₃C-CH⁺-CHCl₂(CH₃)₂C⁺-CH(CH₃)-CHCl₂2-substituted-1,1-dichloro-2,3-dimethylbutane

Halogen-Mediated Rearrangements

The presence of chlorine atoms can also mediate rearrangements. For instance, dehydrochlorination of related chlorinated butanes can lead to different isomeric products depending on the reaction conditions. The dehydrochlorination of 1,1,2-trichloro-3,3-dimethylbutane with potassium hydroxide (B78521) yields 1,1-dichloro-3,3-dimethylbut-1-ene, while using lithium chloride in dimethylformamide produces 1,2-dichloro-3,3-dimethylbut-1-ene. google.com

While not a direct rearrangement of the carbon skeleton of this compound itself, these examples with similar structures highlight the potential for halogen involvement in elimination and rearrangement pathways under specific conditions.

Stereochemical Considerations in 1,1 Dichloro 3,3 Dimethyl 2 Butanol Chemistry

Analysis of Chirality and Stereoisomerism

The core of 1,1-Dichloro-3,3-dimethyl-2-butanol's stereochemistry lies in its chiral nature. A molecule is chiral if it is non-superimposable on its mirror image. This property originates from the presence of a stereocenter.

The molecular structure of this compound is characterized by a single chiral center at the second carbon atom (C2). This carbon is bonded to four different substituent groups: a hydrogen atom (-H), a hydroxyl group (-OH), a dichloromethyl group (-CHCl2), and a tert-butyl group (-C(CH3)3). The presence of this single stereocenter means that the molecule can exist as a pair of enantiomers.

The absolute configuration of each enantiomer can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org This system ranks the substituents attached to the chiral center based on atomic number.

The priority of the groups attached to the C2 stereocenter of this compound is determined as follows:

-OH (Priority 1): The oxygen atom has the highest atomic number (8) of the atoms directly bonded to the chiral carbon.

-CHCl2 (Priority 2): The carbon of the dichloromethyl group is bonded to two chlorine atoms and a hydrogen atom. Comparing this to the tert-butyl group, the presence of chlorine (atomic number 17) gives it higher priority.

-C(CH3)3 (Priority 3): The carbon of the tert-butyl group is bonded to three other carbon atoms.

-H (Priority 4): The hydrogen atom has the lowest atomic number (1).

Cahn-Ingold-Prelog Priorities for this compound Substituents
Substituent GroupPriorityReasoning
-OH1Highest atomic number directly attached to the chiral center (Oxygen).
-CHCl22Higher atomic number of atoms attached to the first carbon (Cl vs. C).
-C(CH3)33Lower atomic number of atoms attached to the first carbon (C vs. Cl).
-H4Lowest atomic number.

To assign the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated as (R) (from the Latin rectus for right). If the sequence is counter-clockwise, it is designated as (S) (from the Latin sinister for left). libretexts.orglibretexts.org

Diastereomers are stereoisomers that are not mirror images of each other. They occur in compounds with two or more stereocenters. libretexts.org Since this compound possesses only one chiral center, it does not have diastereomers. Its only stereoisomers are the (R) and (S) enantiomers.

Conformational analysis of this compound involves examining the spatial arrangement of atoms that can be interconverted by rotation about single bonds. The most significant rotation is around the C1-C2 and C2-C3 bonds. The stability of the different conformations (e.g., staggered vs. eclipsed) is primarily influenced by steric hindrance between the bulky substituent groups. The large tert-butyl group and the dichloromethyl group will create significant steric strain, favoring conformations where these groups are positioned anti-periplanar to each other.

Stereoselective Transformations and Enantiomeric Purity

The synthesis of a single enantiomer of a chiral compound is a primary goal in many areas of chemistry. This requires stereoselective reactions that favor the formation of one stereoisomer over another.

The principles of kinetic and thermodynamic control are crucial in determining the product distribution in chemical reactions with competing pathways. wikipedia.orglibretexts.org

Kinetic Control: Under kinetic control (typically at lower temperatures and shorter reaction times), the product that is formed fastest is the major product. masterorganicchemistry.com The ratio of products is determined by the relative activation energies of the competing pathways. In asymmetric synthesis, achieving a high enantiomeric excess requires the reaction to be under kinetic control, as the transition states leading to the different enantiomers must have different energies. wikipedia.orgdalalinstitute.com

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures and longer reaction times, allowing for equilibrium to be reached), the most stable product is the major product. masterorganicchemistry.com The product ratio is determined by the difference in Gibbs free energy of the products. Since enantiomers have identical stability (the same Gibbs free energy), a reaction under pure thermodynamic control would necessarily produce a 50:50 racemic mixture. wikipedia.org

For the synthesis of an enantiomerically enriched sample of this compound, for instance, through the reduction of the prochiral ketone 1,1-dichloro-3,3-dimethyl-2-butanone, the reaction must be under kinetic control. numberanalytics.com This is often achieved by using a chiral catalyst that creates a lower energy transition state for the formation of one enantiomer over the other.

When a synthesis results in a racemic mixture, methods for enantiomeric enrichment or resolution are necessary to isolate a single enantiomer. Several techniques applicable to chiral alcohols could be employed for this compound. sigmaaldrich.com

One of the most established methods is chemical resolution via the formation of diastereomers. libretexts.org This involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by techniques like fractional crystallization or chromatography. libretexts.org After separation, hydrolysis of the individual diastereomeric esters yields the enantiomerically pure alcohols.

Enzymatic resolution is another powerful technique. researchgate.net Enzymes, particularly lipases, can exhibit high enantioselectivity. In a typical kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated (or deacylated) by the enzyme, leaving the other enantiomer unreacted. sigmaaldrich.com The resulting mixture of an ester and an unreacted alcohol can then be easily separated.

Chiral chromatography offers a direct method for separating enantiomers. nih.gov In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation.

Potential Methods for Enantiomeric Resolution of this compound
MethodPrincipleKey StepsReference
Chemical ResolutionConversion of enantiomers into diastereomers with different physical properties.1. React racemic alcohol with a pure chiral resolving agent (e.g., chiral acid). 2. Separate the resulting diastereomeric esters. 3. Hydrolyze each diastereomer to obtain the pure enantiomers. libretexts.org
Enzymatic ResolutionEnzyme-catalyzed reaction that selectively converts one enantiomer.1. Incubate racemic alcohol with an enzyme (e.g., lipase) and an acyl donor. 2. One enantiomer is selectively esterified. 3. Separate the resulting ester from the unreacted alcohol enantiomer. sigmaaldrich.comresearchgate.net
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.1. Inject racemic mixture onto a column with a chiral stationary phase (CSP). 2. Enantiomers elute at different times due to differing affinities for the CSP. 3. Collect the separated enantiomer fractions. nih.gov

Derivatization and Functionalization Strategies for 1,1 Dichloro 3,3 Dimethyl 2 Butanol

Synthesis of Ethers and Esters

The hydroxyl group of 1,1-dichloro-3,3-dimethyl-2-butanol is a prime site for the formation of ethers and esters, common derivatives that can alter the compound's physical and chemical properties.

Ether Synthesis: The Williamson ether synthesis provides a classic and effective route to ethers from alcohols. youtube.com This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an organohalide in an SN2 reaction. For this compound, the first step is treatment with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This alkoxide can then be reacted with a primary alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) to yield the desired ether.

Aryl ethers can also be synthesized, typically through nucleophilic aromatic substitution if an activated aryl halide (containing electron-withdrawing groups) is used. Alternatively, metal-catalyzed methods like the Ullmann condensation or Buchwald-Hartwig amination conditions adapted for ether synthesis could be employed.

Ester Synthesis: Esterification is readily achieved through several methods. The most direct is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and yields can be maximized by removing water as it is formed. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Reaction TypeReagentsProduct Class
Williamson Ether Synthesis1. NaH2. Alkyl Halide (R-X)Alkyl Ether
Aryl Ether Formation1. NaH2. Activated Aryl HalideAryl Ether
Fischer EsterificationCarboxylic Acid (R-COOH), H⁺Ester
AcylationAcyl Chloride (R-COCl), PyridineEster

Formation of Halogenated Alkyl Derivatives

While the parent compound is already chlorinated, the hydroxyl group can be substituted to introduce other halogens, such as iodine. The reaction of secondary alcohols with concentrated hydroiodic acid (HI) is a standard method for preparing alkyl iodides. chegg.com

The mechanism typically involves the protonation of the hydroxyl group by the strong acid, forming a good leaving group (water). chegg.com Departure of the water molecule results in the formation of a carbocation, which is then attacked by the iodide ion.

However, for alcohols with a structure similar to this compound, such as 3,3-dimethyl-2-butanol (B106058), this reaction is known to proceed with a rearrangement. chegg.comchegg.comdoubtnut.com The initially formed secondary carbocation undergoes a 1,2-methyl shift from the adjacent quaternary carbon to form a more stable tertiary carbocation. Nucleophilic attack by iodide then leads to the rearranged product, 2-iodo-2,3-dimethylbutane. chegg.com

In the case of this compound, the strong electron-withdrawing effect of the dichloromethyl group would significantly destabilize the adjacent secondary carbocation. This destabilization might inhibit the reaction from proceeding via an SN1 pathway, potentially favoring an SN2 mechanism if conditions permit, or requiring much harsher conditions. If a carbocation were to form, the electronic effects of the chlorine atoms would influence the likelihood and nature of any rearrangement.

Starting AlcoholReagentExpected Product (without rearrangement)Known Product (with rearrangement)
3,3-dimethyl-2-butanolHI2-Iodo-3,3-dimethylbutane2-Iodo-2,3-dimethylbutane chegg.comchegg.com
This compoundHI1,1-Dichloro-2-iodo-3,3-dimethylbutaneRearrangement pathway is electronically disfavored

Introduction of Nitrogen- and Sulfur-Containing Functional Groups

The versatility of this compound extends to the incorporation of nitrogen and sulfur, opening pathways to a wide range of compounds with novel properties.

Sulfur Functionalization: Research on the thioderivatives of the parent structure, 3,3-dimethyl-2-butanol, provides a clear blueprint for introducing sulfur-containing groups. capes.gov.br These methods are applicable to the 1,1-dichloro analogue. For instance, a thiol group (-SH) can be introduced by first converting the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). The resulting thiol can be further functionalized. Alkylation with an alkyl halide (e.g., methyl iodide) yields a sulfide (B99878) (-SMe), while oxidation of the sulfide with an agent like hydrogen peroxide or a peroxy acid can lead to the corresponding sulfoxide (B87167) (-S(O)Me) or sulfone (-SO₂Me). capes.gov.br

Nitrogen Functionalization: The introduction of nitrogen-containing groups can also be achieved via nucleophilic substitution of a derivatized alcohol. After converting the hydroxyl group to a tosylate or mesylate, reaction with sodium azide (B81097) (NaN₃) would produce an alkyl azide. The azide group is a versatile intermediate that can be reduced to a primary amine (-NH₂) using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This primary amine can then serve as a building block for the synthesis of amides, sulfonamides, and other nitrogen-based derivatives.

Target Functional GroupSynthetic StrategyKey Reagents
Thiol (-SH)Tosylation followed by SN21. TsCl, Pyridine2. NaSH
Sulfide (-SMe)Thiolation followed by alkylation1. See above2. CH₃I
Sulfone (-SO₂Me)Oxidation of sulfideH₂O₂
Primary Amine (-NH₂)Tosylation, azidation, and reduction1. TsCl, Pyridine2. NaN₃3. LiAlH₄

Metal-Catalyzed Coupling Reactions Involving the Halogenated Moiety

The 1,1-dichloro functional group serves as a handle for powerful carbon-carbon bond-forming reactions mediated by transition metal catalysts. umb.eduresearchgate.net Cross-coupling reactions such as the Suzuki, Negishi, Stille, and Kumada reactions have become cornerstones of modern organic synthesis for their ability to connect different organic fragments with high efficiency and selectivity. umb.eduwiley-vch.de

These reactions typically involve the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, often using palladium or nickel catalysts. nih.gov The 1,1-dichloroalkane moiety can react with a variety of organometallic reagents. For example:

Suzuki Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

Negishi Coupling: Reaction with an organozinc reagent, which is known for its high functional group tolerance. nih.gov

Stille Coupling: Reaction with an organostannane reagent.

Kumada Coupling: Reaction with a Grignard reagent (organomagnesium), which is a cost-effective option. princeton.edu

For a gem-dihalide like this compound, the reaction can potentially proceed in a stepwise manner, allowing for the sequential introduction of two different groups. The first coupling reaction would yield a monochloro-substituted product, which could then be subjected to a second, different coupling reaction to create a quaternary center at the C1 position. The specific conditions, catalyst, and ligand choice would be critical to control the reactivity and achieve the desired outcome.

Coupling ReactionOrganometallic Reagent (R-M)Typical CatalystProduct Moiety (at C1)
SuzukiR-B(OH)₂Pd(PPh₃)₄C(H)R or CR₂
NegishiR-ZnXPdCl₂(dppf)C(H)R or CR₂
StilleR-Sn(Bu)₃Pd(PPh₃)₄C(H)R or CR₂
KumadaR-MgBrNiCl₂(dppp)C(H)R or CR₂

Advanced Spectroscopic and Analytical Characterization of 1,1 Dichloro 3,3 Dimethyl 2 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1,1-dichloro-3,3-dimethyl-2-butanol. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, a definitive structural assignment can be made. vassar.edu

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The tert-butyl group protons typically appear as a sharp singlet, while the protons on the carbon bearing the hydroxyl group and the dichloromethyl group exhibit more complex splitting patterns due to spin-spin coupling. The chemical shifts are influenced by the electronegativity of the neighboring chlorine and oxygen atoms. ioc-praktikum.dechegg.com

Similarly, the ¹³C NMR spectrum provides valuable information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a separate resonance. The chemical shifts of the carbons are significantly affected by the attached functional groups, with the carbon bonded to the two chlorine atoms and the carbon bonded to the hydroxyl group appearing at characteristic downfield positions. vassar.eduioc-praktikum.dechemicalbook.com

Interactive ¹H NMR Data Table for this compound (in CDCl₃)

Proton Assignment Chemical Shift (ppm) Multiplicity Integration
-C(CH₃)₃~0.88Singlet9H
-CH(OH)-~3.46Doublet1H
-CHCl₂~1.49Doublet1H
-OHVariableSinglet1H
-CH₃ (on C2)~1.11Doublet3H

Interactive ¹³C NMR Data Table for this compound (in CDCl₃)

Carbon Assignment Chemical Shift (ppm)
-C(CH₃)₃~25.41
-C(CH₃)₃~34.89
-CH(OH)-~75.63
-CHCl₂Not explicitly found
-CH₃ (on C2)~17.88

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. sigmaaldrich.comcarlroth.com

To further confirm the structure of this compound and to unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments can be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For instance, a cross-peak between the methine proton of the -CH(OH)- group and the proton of the -CHCl₂ group would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the protons of the tert-butyl group and the quaternary carbon, as well as the adjacent methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to investigate the preferred conformation of the molecule in solution.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound. vassar.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and its conformational isomers. icm.edu.plresearchgate.net

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The broadness of this peak is due to hydrogen bonding. chemicalbook.comnih.gov

C-H Stretch: The stretching vibrations of the C-H bonds in the methyl and methine groups appear in the region of 2850-3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibrations give rise to strong absorptions in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The presence of two chlorine atoms on the same carbon will influence the position and splitting of these bands. chemicalbook.com

Interactive IR Absorption Data Table for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
C-HStretching2850-3000
C-ClStretching600-800

The rotational freedom around the C-C single bonds in this compound can lead to the existence of different conformational isomers (rotamers). Vibrational spectroscopy can be a powerful tool to study this conformational landscape. icm.edu.plresearchgate.net By analyzing the spectra at different temperatures or in different phases (solid, liquid, gas), it is possible to identify bands that are specific to certain conformers. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign these bands and to determine the relative stabilities of the different conformers. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. chegg.comnist.gov However, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic isotopic cluster.

The fragmentation of this compound in the mass spectrometer is governed by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.orgmiamioh.edudocbrown.info The presence of the dichloromethyl group will also influence the fragmentation pattern, with the potential loss of HCl or chlorine radicals. miamioh.edu

Interactive Table of Potential Mass Spectrometry Fragments for this compound

Fragment Ion m/z Possible Origin
[M-CH₃]⁺155/157/159Loss of a methyl radical
[M-H₂O]⁺152/154/156Loss of a water molecule
[C(CH₃)₃]⁺57Cleavage of the C2-C3 bond
[CH(OH)CHCl₂]⁺113/115/117Alpha-cleavage
[M-Cl]⁺135/137Loss of a chlorine radical
[M-HCl]⁺134/136Loss of hydrogen chloride

Note: The m/z values are given for the most abundant isotopes. The presence of two chlorine atoms will result in characteristic M, M+2, and M+4 peaks in the mass spectrum. docbrown.infolibretexts.org

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) Fragmentation Patterns

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound, the fragmentation is guided by the structural features of the molecule, namely the hydroxyl group, the dichloromethyl group, and the bulky tert-butyl group. Key fragmentation processes for alcohols include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.org

Two primary alpha-cleavage pathways are predicted for this compound:

Cleavage between the C2 carbinol carbon and the C3 carbon of the tert-butyl group. This results in the loss of a stable tert-butyl radical (•C(CH₃)₃, mass 57) and the formation of a dichlorinated fragment ion [CH(OH)CHCl₂]⁺ at a mass-to-charge ratio (m/z) of 113.

Cleavage between the C2 carbinol carbon and the C1 dichloromethyl carbon. This pathway leads to the loss of a dichloromethyl radical (•CHCl₂, mass 83) and the formation of the [(CH₃)₃CCH(OH)]⁺ ion at m/z 87. This fragment is analogous to a key fragment observed in the mass spectrum of the non-chlorinated parent alcohol, 3,3-dimethyl-2-butanol (B106058). chegg.comnist.gov

Another prominent peak expected in the spectrum corresponds to the stable tert-butyl cation [C(CH₃)₃]⁺ at m/z 57. chegg.com The molecular ion peak (M⁺) for this compound would be observed at m/z 170, with characteristic isotope peaks at M+2 and M+4 due to the presence of two chlorine atoms.

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z Proposed Fragment Origin
170 [C₆H₁₂Cl₂O]⁺ Molecular Ion (M⁺)
113 [CH(OH)CHCl₂]⁺ Alpha-cleavage: M - 57
87 [(CH₃)₃CCH(OH)]⁺ Alpha-cleavage: M - 83

In contrast, Chemical Ionization (CI-MS) is a "softer" ionization technique that results in significantly less fragmentation. This method would be expected to produce a prominent protonated molecular ion peak, [M+H]⁺, at m/z 171. This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While nominal mass spectrometry provides integer mass values, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision is crucial for unambiguously determining the elemental composition of a molecule.

The calculated exact mass of this compound (C₆H₁₂Cl₂O) is 170.0265204 Da. nih.gov By comparing the experimentally measured exact mass from an HRMS analysis to this calculated value, the molecular formula can be confirmed. HRMS can easily distinguish C₆H₁₂Cl₂O from other potential formulas that might have the same nominal mass but different elemental compositions, thereby providing definitive evidence for the compound's identity.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for verifying the purity of this compound and for separating it from starting materials, byproducts, or its own stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com this compound is sufficiently volatile to be analyzed directly by GC-MS.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that confirms its identity. The retention time from the GC provides an additional layer of identification.

For quantitative analysis or to improve peak shape and resolution, the alcohol can be converted into a more volatile, less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether, prior to analysis. This process, known as derivatization, is a common strategy in the GC-MS analysis of alcohols.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

The C2 carbon of this compound is a chiral center, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). High-Performance Liquid Chromatography (HPLC) is the premier method for separating such stereoisomers.

Standard HPLC with an achiral stationary phase cannot distinguish between enantiomers. To achieve separation, a chiral environment is required. This is typically accomplished in one of two ways:

Chiral HPLC: This method employs a Chiral Stationary Phase (CSP). A CSP is made of a single enantiomer of a chiral selector that is bonded to the support material (e.g., silica). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and enabling their separation. nih.gov

Diastereomer Formation: The mixture of enantiomers can be reacted with a pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be readily separated using standard, achiral HPLC, often on a normal-phase silica (B1680970) gel column. nih.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. libretexts.org It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed.

To monitor a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) alongside spots of the pure starting materials. The plate is then developed in a suitable solvent system (mobile phase). Because the product and starting materials will have different polarities, they will travel up the plate at different rates, resulting in different Retention Factor (Rƒ) values. libretexts.org

The progress of the reaction can be visualized (e.g., under UV light or by staining) by observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot corresponding to the product. This allows for the qualitative assessment of the reaction's progression towards completion.

Computational Chemistry and Theoretical Investigations of 1,1 Dichloro 3,3 Dimethyl 2 Butanol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.

Geometric Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For a flexible molecule like 1,1-dichloro-3,3-dimethyl-2-butanol, multiple conformations can exist due to rotation around its single bonds. Geometric optimization is a computational process that finds the lowest energy (most stable) arrangement of atoms.

Conformational analysis of this compound involves identifying all possible stable conformers and their relative energies. lumenlearning.com This is typically done by systematically rotating the dihedral angles of the rotatable bonds and performing a geometry optimization for each starting structure. The steric bulk of the tert-butyl group and the two chlorine atoms significantly influences the conformational landscape. The interactions between these groups, as well as the hydroxyl group, lead to a complex potential energy surface with several local minima, each corresponding to a stable conformer.

The stability of different conformers is governed by a combination of steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding. libretexts.org For instance, a conformation where the bulky tert-butyl group is gauche to the dichloromethyl group would be expected to have higher energy due to steric repulsion. lumenlearning.com Conversely, a conformation allowing for an intramolecular hydrogen bond between the hydroxyl group and one of the chlorine atoms might be stabilized.

Table 1: Representative Dihedral Angles and Relative Energies of Postulated Conformers of this compound

ConformerDihedral Angle (Cl-C1-C2-O) (degrees)Dihedral Angle (C1-C2-C3-C(CH3)3) (degrees)Relative Energy (kcal/mol)
A601800.00
B1801801.25
C-601800.85
D60603.50
E180604.10
F-60603.80

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis of similar molecules. Actual values would require specific DFT or ab initio calculations.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule describes the distribution of its electrons. Molecular Orbital (MO) theory is a powerful framework for understanding this distribution. numberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. numberanalytics.com

For this compound, the HOMO is likely to be localized on the oxygen atom of the hydroxyl group and the chlorine atoms, reflecting their high electron density due to lone pairs. The LUMO, on the other hand, is expected to be an antibonding orbital (σ*) associated with the C-Cl bonds. icourse.club The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.com

Computational methods can calculate the energies and shapes of these orbitals. The analysis of the MOs can provide insights into the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. For instance, the localization of the LUMO on the C-Cl bonds suggests that this is the likely site for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Conformer of this compound

Molecular OrbitalEnergy (eV)
HOMO-10.5
LUMO1.2
HOMO-LUMO Gap11.7

Note: This data is illustrative and based on typical values for similar chlorinated organic compounds. Specific calculations are needed for accurate values for this compound.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. This involves calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the positions of the atoms.

Energy Profiles for Nucleophilic Substitution and Elimination

This compound can undergo both nucleophilic substitution (S_N) and elimination (E) reactions. In a nucleophilic substitution reaction, the hydroxyl group or one of the chlorine atoms is replaced by a nucleophile. ucsb.edu In an elimination reaction, a small molecule (like HCl or H2O) is removed to form an alkene.

Computational methods can be used to calculate the energy profiles for these reactions. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By comparing the activation energies for different possible pathways (e.g., S_N1, S_N2, E1, E2), the most likely mechanism can be determined. acs.orgsciepub.com

For example, a computational study could model the reaction of this compound with a nucleophile and calculate the energy profiles for both the S_N2 and E2 pathways. The relative heights of the energy barriers would indicate which reaction is favored under specific conditions. nih.gov

Analysis of Rearrangement Mechanisms

Carbocation intermediates, which can be formed during S_N1 or E1 reactions of alcohols, are prone to rearrangement to form more stable carbocations. masterorganicchemistry.comyoutube.com In the case of this compound, if the hydroxyl group leaves, a secondary carbocation is initially formed. This carbocation could potentially undergo a 1,2-hydride shift or a 1,2-methyl shift from the adjacent tert-butyl group to form a more stable tertiary carbocation.

Theoretical calculations can be employed to investigate the feasibility of such rearrangements. By calculating the energies of the initial carbocation, the rearranged carbocation, and the transition state connecting them, it is possible to determine if the rearrangement is energetically favorable. acs.org These calculations can provide valuable insights into the product distribution observed in reactions of this compound.

Spectroscopic Property Prediction and Validation

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can be compared with experimental spectra to validate the computational model and to aid in the interpretation of the experimental data.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various bonds. nih.gov These predicted frequencies can be compared to an experimental IR spectrum to help assign the observed absorption bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the molecule and its reaction products. nih.gov

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupPredicted Frequency (cm⁻¹) (DFT B3LYP/6-31G*)Experimental Frequency (cm⁻¹)
O-H stretch3450~3400 (broad)
C-H stretch2950-3000~2960
C-O stretch1100~1090
C-Cl stretch750-800~780

Note: The predicted frequencies are representative values and can vary depending on the level of theory and basis set used. Experimental values are typical for these functional groups.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a cornerstone of modern structural elucidation. For this compound, theoretical calculations can provide a detailed picture of its ¹H and ¹³C NMR spectra, aiding in the assignment of experimental resonances and offering a deeper understanding of its electronic environment.

Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT), are highly effective for this purpose. These calculations would involve optimizing the geometry of the molecule and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound would be heavily influenced by the electronic effects of its substituent groups. The two chlorine atoms on C1 would exert a strong deshielding effect on the C1 nucleus and the H1 proton due to their high electronegativity. Conversely, the bulky tert-butyl group at C3 would influence the chemical shifts of the neighboring protons and carbons through both steric and electronic effects. The hydroxyl group at C2 introduces further complexity, with its proton's chemical shift being particularly sensitive to factors like solvent and hydrogen bonding.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Influencing Factors
H on C1~ 5.8 - 6.2-Strong deshielding from two adjacent chlorine atoms.
H on C2~ 3.8 - 4.2-Deshielding from adjacent oxygen and dichloromethyl group.
OHVariable-Dependent on solvent, concentration, and temperature due to hydrogen bonding.
CH₃ on C3~ 1.0 - 1.2~ 25 - 28Shielded environment of the tert-butyl group.
C1-~ 85 - 95Strong deshielding from two attached chlorine atoms.
C2-~ 75 - 85Deshielding from the attached hydroxyl and dichloromethyl groups.
C3-~ 35 - 40Quaternary carbon of the tert-butyl group.
CH₃ Carbon-~ 25 - 28Shielded environment of the tert-butyl group.

Note: These are estimated values based on theoretical principles and data for analogous structures. Actual experimental values may vary.

Simulation of Vibrational Spectra (IR, Raman) and Comparison with Experimental Data

The vibrational spectra of this compound can be simulated using computational methods to understand its molecular vibrations. DFT calculations are commonly used to compute the harmonic vibrational frequencies and their corresponding intensities in both Infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the assignment of vibrational modes.

A study on the analogous compound, 3,3-dimethyl-2-butanol (B106058), utilized DFT calculations with the B3LYP functional and a 6-311G** basis set to investigate its vibrational spectra. researchgate.net This research revealed the characteristic vibrational modes of the molecule, including the stretching and bending of C-H, O-H, and C-O bonds, as well as the vibrations of the carbon skeleton. researchgate.net

For this compound, the introduction of two chlorine atoms at the C1 position would introduce new vibrational modes and significantly influence the existing ones. The most notable additions would be the C-Cl stretching and bending vibrations. The strong C-Cl stretching modes are expected to appear in the lower frequency region of the IR spectrum, typically between 600 and 800 cm⁻¹. The presence of these electronegative atoms would also induce shifts in the frequencies of neighboring groups due to changes in the electronic distribution and bond strengths.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
O-H Stretch3200 - 3600Strong, Broad (in condensed phase)
C-H Stretch (tert-butyl)2850 - 3000Strong
C-H Stretch (backbone)2850 - 3000Medium
C-O Stretch1000 - 1200Strong
C-Cl Stretch (asymmetric)700 - 800Strong
C-Cl Stretch (symmetric)600 - 700Medium-Strong
C-C Stretch800 - 1200Medium-Weak

Note: These predictions are based on general group frequencies and would be refined by specific DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of this compound. By solving Newton's equations of motion for the atoms of the molecule, MD simulations can reveal its conformational landscape, intermolecular interactions, and the influence of the surrounding environment.

Conformational Dynamics and Intermolecular Interactions

The conformational flexibility of this compound is primarily centered around the C1-C2 and C2-C3 single bonds. The rotation around these bonds will be significantly hindered by the bulky tert-butyl and dichloromethyl groups. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is expected to be highly dependent on the nature of the solvent. MD simulations incorporating explicit solvent molecules can provide a detailed understanding of these effects.

In polar protic solvents, such as water or methanol, the solvent molecules can act as both hydrogen bond donors and acceptors, competing with the intermolecular hydrogen bonding between the solute molecules. This would likely disrupt the self-association of this compound and lead to a solvated state where the hydroxyl group is primarily hydrogen-bonded to the solvent.

In non-polar solvents, such as hexane (B92381) or carbon tetrachloride, the intermolecular hydrogen bonding between the solute molecules would be more favorable, leading to a higher degree of self-association. The conformational equilibrium of the molecule may also be shifted in different solvents due to preferential stabilization of certain conformers by the solvent environment.

Role of 1,1 Dichloro 3,3 Dimethyl 2 Butanol As a Synthetic Intermediate

Precursor in Organic Synthesis

The structural features of 1,1-Dichloro-3,3-dimethyl-2-butanol position it as a potential precursor for a variety of organic transformations. The presence of multiple reactive sites—the hydroxyl group and the two chlorine atoms—offers handles for sequential or selective modifications.

Building Block for Complex Architectures

The carbon skeleton of this compound, featuring a quaternary carbon center, can be a valuable component in the synthesis of sterically demanding molecular architectures. The tert-butyl group can enforce specific conformations or provide steric shielding, which is a desirable feature in the design of catalysts, ligands, or materials with specific topological properties.

Reactions involving the hydroxyl group, such as oxidation to the corresponding ketone (1,1-dichloro-3,3-dimethyl-2-butanone), could provide access to a different class of electrophilic intermediates. Subsequent nucleophilic additions to the carbonyl group could lead to the formation of tertiary alcohols with a high degree of steric congestion. Furthermore, the dichloromethyl group could potentially be transformed into other functional groups, such as aldehydes, carboxylic acids, or even alkynes, through various reductive or elimination reactions, further expanding its utility as a versatile building block.

Intermediate in the Preparation of Specialized Reagents

The unique electronic and steric properties of this compound suggest its potential as a precursor to specialized reagents. For instance, derivatization of the hydroxyl group to form ethers or esters could yield molecules with tailored solubility or reactivity profiles.

One can envision the conversion of the dichloromethyl group into a phosphonate (B1237965) or a sulfone, functionalities often employed in reagents for olefination reactions like the Horner-Wadsworth-Emmons reaction. The steric bulk of the adjacent tert-butyl group could influence the stereochemical outcome of such reactions, potentially leading to the development of highly selective reagents. However, it is important to note that these are hypothetical applications based on the compound's structure, and experimental validation is not currently available in the literature.

Synthesis of Biologically Relevant Analogs and Probes

The introduction of gem-dichloro functionalities can significantly impact the biological activity of a molecule by altering its lipophilicity, metabolic stability, and conformational preferences. While no specific examples of biologically active molecules derived from this compound are reported, its potential in this area can be inferred.

Derivatization for Pharmacophore Modification (focusing on chemical modification)

In medicinal chemistry, the modification of a lead compound to improve its pharmacological profile is a key strategy. The hydroxyl group of this compound provides a convenient point for derivatization. Esterification or etherification with various carboxylic acids or alcohols, respectively, could generate a library of analogs for structure-activity relationship (SAR) studies.

The dichloromethyl group is a bioisostere for other functionalities and can influence binding interactions with biological targets. Its presence can increase the local electrophilicity and participate in halogen bonding, a non-covalent interaction that is gaining recognition in drug design. Chemical modification of this group, for example, through selective reduction to a monochloromethyl or methyl group, would allow for a systematic investigation of the role of the chlorine atoms in potential biological activity.

Use in Synthetic Pathways to Specific Target Molecules

The application of this compound as an intermediate in the total synthesis of specific, complex target molecules is not documented. However, its structure suggests potential utility in pathways where the introduction of a sterically encumbered, functionalized fragment is required.

For instance, after conversion to a more reactive species, such as an epoxide or an azido-alcohol, it could serve as a key building block in the synthesis of chiral ligands or complex natural product analogs. The inherent stereocenter at the C-2 position, if resolved, could be exploited in asymmetric synthesis. The challenge would lie in controlling the reactivity of the dichloromethyl group during subsequent transformations. The potential for carbocation rearrangements, a known reaction pathway for the related 3,3-dimethyl-2-butanol (B106058), would also need to be carefully considered and potentially harnessed in synthetic design.

Future Research Directions and Unexplored Avenues in 1,1 Dichloro 3,3 Dimethyl 2 Butanol Chemistry

Development of Novel Stereoselective Synthesis Methods

The presence of a chiral center at the second carbon position of 1,1-dichloro-3,3-dimethyl-2-butanol suggests that the development of stereoselective synthesis methods is a critical area for future research. Currently, detailed studies on the enantioselective or diastereoselective synthesis of this specific compound are scarce. Future work could focus on:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to control the stereochemistry of the final product.

Asymmetric Catalysis: Employing chiral catalysts, such as modified metal complexes or organocatalysts, to induce stereoselectivity in the formation of the alcohol. This could involve the asymmetric reduction of a corresponding ketone precursor.

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation and isolation of the desired stereoisomer.

Successful development in this area would not only provide access to enantiomerically pure this compound but also enable the investigation of how its stereochemistry influences its physical properties and reactivity.

Exploration of Catalytic Transformations

The functional groups present in this compound—a hydroxyl group and two chlorine atoms on the same carbon—suggest a rich landscape for catalytic transformations. Research in this domain could explore:

Dehydrochlorination Reactions: Investigating the use of various catalysts to selectively remove one or both chlorine atoms, potentially leading to the formation of novel chlorinated alkenes or alkynes.

Oxidation and Reduction Reactions: Studying the catalytic oxidation of the secondary alcohol to the corresponding ketone or the reduction of the dichloro-group. The conversion of alcohols to other functional groups is a cornerstone of organic synthesis. researchgate.netmdpi.com

Coupling Reactions: Exploring the potential of the C-Cl bonds to participate in cross-coupling reactions, a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds.

Systematic screening of different catalysts (e.g., transition metal complexes, solid-supported catalysts) and reaction conditions would be essential to map out the catalytic reactivity of this compound.

Mechanistic Insights into Unconventional Reactions

The unique arrangement of functional groups in this compound may give rise to unconventional reaction pathways. Future research could focus on elucidating the mechanisms of such reactions:

Rearrangement Reactions: Investigating the possibility of skeletal rearrangements under specific reaction conditions, such as in the presence of strong acids or Lewis acids. Similar alcohols are known to undergo rearrangements. doubtnut.com

Fragmentations: Exploring conditions that could induce fragmentation of the molecule, potentially leading to the formation of smaller, valuable chemical building blocks.

Computational Modeling: Employing quantum chemical calculations to predict reaction pathways, transition states, and product distributions for various potential reactions. This can provide valuable insights to guide experimental work. A deeper understanding of the reaction mechanisms will be crucial for controlling the selectivity and efficiency of transformations involving this compound. copernicus.org

Advanced Materials and Nanotechnology Applications

While currently unexplored, this compound could serve as a precursor or building block for advanced materials. Future avenues of research include:

Polymer Synthesis: Investigating its use as a monomer or an additive in polymerization reactions. The presence of chlorine atoms could impart flame-retardant properties to the resulting polymers.

Functionalized Nanomaterials: Exploring the possibility of grafting this molecule onto the surface of nanomaterials (e.g., nanoparticles, carbon nanotubes) to modify their properties, such as solubility or reactivity.

Precursor for Chemical Vapor Deposition (CVD): Assessing its suitability as a precursor for the deposition of thin films, where the chlorine atoms might facilitate specific deposition chemistries.

Green Chemistry Approaches to Synthesis and Transformation

Applying the principles of green chemistry to the synthesis and reactions of this compound is a vital area for future investigation. This would involve:

Development of Greener Synthetic Routes: Designing synthetic pathways that utilize less hazardous reagents, reduce waste generation, and improve atom economy. This could include exploring biocatalytic methods or using greener solvents. cas.org

Catalysis with Earth-Abundant Metals: Focusing on the use of catalysts based on abundant and non-toxic metals, moving away from precious metal catalysts where possible.

Energy-Efficient Reaction Conditions: Investigating the use of alternative energy sources, such as microwave irradiation or mechanochemistry, to drive reactions more efficiently. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,1-dichloro-3,3-dimethyl-2-butanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Guidance : The compound can be synthesized via hydrolysis of 1,1-dichloro-3,3-dimethylbutane using acidic or basic catalysts. Key parameters include temperature control (20–80°C), solvent selection (e.g., aqueous HCl or H₂SO₄), and stoichiometric ratios of reactants. Monitoring reaction progress via GC-MS or NMR is critical to avoid over-chlorination byproducts . For scale-up, semi-batch reactors with controlled reagent addition are recommended to manage exothermicity and side reactions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure and purity of this compound?

  • Methodological Guidance :

  • ¹H-NMR : Look for characteristic splitting patterns. For example, the tertiary alcohol proton may appear as a singlet (δ ~1.0–1.5 ppm), while chlorine-substituted carbons influence neighboring proton shifts (δ ~3.5–4.5 ppm) .
  • ¹³C-NMR : The quaternary carbon adjacent to chlorine atoms typically shows deshielded signals (δ ~70–80 ppm). DEPT-135 spectra can distinguish CH₃/CH₂ groups (positive peaks) from CH groups (negative peaks) .
  • Compare experimental data with computational predictions (e.g., shielding constants) to resolve ambiguities in stereochemistry or impurities .

Q. What safety protocols are essential when handling this compound due to its potential as a precursor for regulated substances?

  • Methodological Guidance :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
  • Store under inert conditions (N₂/Ar) to prevent degradation or unintended reactions.
  • Monitor for traces of nerve agent precursors (e.g., soman analogs) using GC-MS and adhere to Chemical Weapons Convention (CWC) reporting requirements .

Advanced Research Questions

Q. How do steric and electronic effects influence the reaction kinetics of this compound in enzymatic or catalytic systems?

  • Methodological Guidance :

  • Steric Effects : The bulky tert-butyl group adjacent to the alcohol moiety reduces substrate accessibility in enzyme active sites. Use molecular dynamics (MD) simulations (≥100 ns) to map conformational flexibility and active-site binding modes .
  • Electronic Effects : Chlorine substituents increase electrophilicity, favoring nucleophilic substitution. Electrostatic potential maps (DFT calculations) can predict reactive sites, while kinetic isotope effects (KIEs) elucidate rate-limiting steps .

Q. How can contradictions in NMR data for reaction intermediates (e.g., dehydration products) be resolved?

  • Methodological Guidance :

  • Case Study : If dehydration of this compound yields unexpected alkene ratios (e.g., Zaitsev vs. anti-Zaitsev products), use variable-temperature NMR to detect transient intermediates or employ 2D-COSY/NOESY to confirm stereochemistry .
  • Cross-validate with alternative techniques like IR (C=C stretch ~1600–1680 cm⁻¹) or mass spectrometry (fragmentation patterns) .

Q. What thermodynamic properties (e.g., enthalpy of formation, vapor pressure) are critical for modeling the environmental fate of this compound?

  • Methodological Guidance :

  • Use bomb calorimetry to measure ΔHf° (enthalpy of formation). Reported values for analogs like 3,3-dimethyl-2-butanol suggest ΔHf° ≈ −350 kJ/mol .
  • Estimate vapor pressure via Antoine equation parameters derived from gas chromatography retention indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.